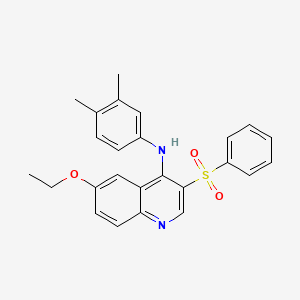

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-4-30-20-12-13-23-22(15-20)25(27-19-11-10-17(2)18(3)14-19)24(16-26-23)31(28,29)21-8-6-5-7-9-21/h5-16H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOVVUONSXJDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

Substitution with 3,4-Dimethylphenyl Group:

Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine exhibit anticancer properties. For example, studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group have been reported to exhibit significant activity against a range of bacterial strains. The compound's structure allows it to interfere with bacterial folic acid synthesis, thereby inhibiting growth .

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may enhance cognitive function and provide neuroprotection. A patent describes the use of such compounds in nutritional supplements aimed at improving cognitive abilities in both healthy individuals and those with cognitive impairments .

Case Study 1: Anticancer Activity

In a study examining the anticancer efficacy of quinoline derivatives, researchers found that a related compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway. This suggests that this compound may share similar properties .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of sulfonamide derivatives. The study reported that compounds with structural similarities to this compound showed promising results against resistant strains of bacteria, highlighting their potential as effective antimicrobial agents .

Summary of Applications

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine with three analogs derived from the provided evidence.

*Estimated based on analog data.

Key Findings from Structural Analysis

Substituent Effects on Bioactivity: The benzenesulfonyl group in the target compound and its analog (CAS 899356-25-3) introduces strong electron-withdrawing effects, which may stabilize the quinoline core and influence binding to sulfonylurea receptors . Ethoxy vs. Aromatic Amine Moieties: The 3,4-dimethylphenyl group in the target compound could offer improved steric complementarity to hydrophobic binding pockets compared to simpler phenyl or dichlorobenzyl groups in analogs .

The absence of crystallographic data for the target compound underscores the need for tools like SHELX or WinGX to resolve its conformation and validate computational models .

Biological Activity

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinoline core and subsequent sulfonylation. The methods used for synthesis often include various organic reactions such as nucleophilic substitutions and coupling reactions. Specific methodologies may vary, but the overall goal is to achieve high purity and yield of the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Analog A | Antifungal | 15.2 |

| Analog B | Antiviral | 12.5 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It may act on targets such as carbonic anhydrases and monoamine oxidases (MAOs). For instance, related compounds have shown IC50 values in the low micromolar range for MAO-A and MAO-B inhibition, indicating a promising pathway for further exploration in neuropharmacology.

| Enzyme Target | Inhibitor | IC50 (µM) |

|---|---|---|

| MAO-A | 3a | 1.54 |

| MAO-B | 3s | 3.64 |

Case Studies

- Antimycobacterial Activity : A study evaluated the activity of sulfonamide derivatives against Mycobacterium tuberculosis, finding that certain modifications enhanced potency significantly.

- Neuroprotective Effects : Another investigation into similar compounds revealed potential neuroprotective effects through the inhibition of oxidative stress pathways, suggesting therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the sulfonamide group or changes in the quinoline structure can significantly influence potency and selectivity against various biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving:

-

Quinoline core formation : Cyclization of substituted aniline derivatives with ethoxy-substituted ketones under acidic conditions.

-

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., Na2CO3) at room temperature to introduce the benzenesulfonyl group .

-

Amine coupling : Buchwald-Hartwig or Ullmann-type coupling for N-arylation with 3,4-dimethylaniline, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

-

Optimization : Vary solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–48 hours) to maximize yield. Monitor progress via TLC or HPLC .

Table 1 : Example Reaction Conditions and Yields for Analogous Quinoline Derivatives

Step Reagents/Conditions Yield Range Reference Quinoline formation AcOH, 120°C, 6 hours 60–75% Sulfonylation Na2CO3, RT, 3 hours 85–90% Amine coupling Pd(OAc)₂, Xantphos, 110°C, 24 hours 65–80%

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 8.23 ppm for quinoline protons) and HRMS (theoretical [M+H]+ calculated using exact mass tools) .

- Elemental Analysis : Validate stoichiometry with CHN analysis (deviation <0.4% for C, H, N) .

Advanced Research Questions

Q. What in vitro models are appropriate for assessing the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

-

Enzyme Assays :

-

α-Glucosidase/Acetylcholinesterase Inhibition : Use spectrophotometric assays with p-nitrophenyl substrates. Pre-incubate the compound (0.1–100 µM) with the enzyme, measure absorbance at 405 nm, and calculate IC₅₀ values .

-

Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive).

-

Cell-Based Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay to rule off-target effects .

Table 2 : Example Enzyme Inhibition Data for Sulfonamide Derivatives

Enzyme IC₅₀ (µM) Inhibition Mode Reference α-Glucosidase 12.4 Competitive Acetylcholinesterase 8.7 Non-competitive

Q. How can computational methods predict the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate logP (lipophilicity), biodegradation half-life, and bioaccumulation potential.

- Molecular Docking : Simulate interactions with eco-relevant targets (e.g., photosynthetic proteins in algae) using AutoDock Vina .

- Environmental Simulation : Apply fugacity models (e.g., EQC Level III) to predict partitioning in air/water/soil compartments under varying pH and temperature .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Control buffer pH (7.4 vs. 6.8), ionic strength, and incubation time.

- Compound Stability : Test degradation under assay conditions via LC-MS; use fresh DMSO stocks to avoid solvent evaporation artifacts .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ per mg protein) and assess statistical significance via ANOVA .

Experimental Design Considerations

Q. What methodologies are recommended for long-term stability studies of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C with 60% humidity. Analyze degradation products monthly via HPLC for 12 months .

- Light Sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation by tracking UV-vis spectral shifts .

Table 3 : Stability Study Design Template

| Condition | Temperature | Humidity | Sampling Interval | Analysis Method |

|---|---|---|---|---|

| Long-term storage | -20°C | 60% | Monthly | HPLC |

| Accelerated degradation | 40°C | 75% | Weekly | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.